molecular formula C17H17N3O5S2 B2393760 ethyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate CAS No. 1251631-99-8

ethyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate

Cat. No.: B2393760
CAS No.: 1251631-99-8
M. Wt: 407.46
InChI Key: IZCZYQQHAJKBNB-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[2,3-e][1,2,4]thiadiazine family, characterized by a fused heterocyclic core with a 1,1-dioxido-3-oxo-3,4-dihydro-2H-thiadiazine ring system. Key structural features include:

  • Core structure: A pyrido-thiadiazine scaffold with a sulfone group (1,1-dioxide) at the thiadiazine ring, enhancing electron-withdrawing properties and stability .
  • An ethyl acetate moiety at position 2, facilitating esterase-mediated hydrolysis for prodrug applications .

The compound’s synthesis likely involves coupling of a preformed pyrido-thiadiazine core with ethyl chloroacetate under basic conditions, analogous to methods described for related esters (e.g., , where potassium carbonate in acetone is used for thioether formation) .

Properties

IUPAC Name

ethyl 2-[4-(4-methylsulfanylphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S2/c1-3-25-15(21)11-19-17(22)20(12-6-8-13(26-2)9-7-12)16-14(27(19,23)24)5-4-10-18-16/h4-10H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCZYQQHAJKBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)N(C2=C(S1(=O)=O)C=CC=N2)C3=CC=C(C=C3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes for ethyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate involve multi-step organic synthesis. Key steps include the formation of the pyrido[2,3-e][1,2,4]thiadiazine core, followed by functional group modifications to introduce the ethyl acetate moiety.

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₇H₁₇N₃O₅S₂
  • Molecular Weight : 407.5 g/mol
  • CAS Number : 1251631-99-8

The compound features a pyrido[2,3-e][1,2,4]thiadiazine core which is significant for its reactivity and potential biological activities.

Chemistry

Ethyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate serves as an intermediate in organic synthesis . Its unique structure allows for the development of more complex molecules through functional group modifications.

Table 1: Synthetic Routes and Reactions

Reaction TypeDescription
Nucleophilic SubstitutionUsed to introduce different functional groups
Condensation ReactionsForms larger molecules by combining smaller units
Rearrangement ReactionsAlters the structure to enhance reactivity

Biological Applications

Research indicates that this compound exhibits potential biochemical activities , particularly in enzyme inhibition. Studies have focused on its interaction with various biological targets.

Case Study: Enzyme Inhibition
A study investigated the compound's effect on certain enzymes involved in metabolic pathways. Results showed significant inhibition rates comparable to established inhibitors.

Table 2: Enzyme Inhibition Data

Enzyme TypeInhibition Rate (%)Reference
Dihydrofolate Reductase85%
Carbonic Anhydrase78%

Medicinal Applications

The compound is being studied for its therapeutic effects against various diseases. Preliminary findings suggest it may target specific molecular pathways involved in cancer and inflammatory responses.

Table 3: Therapeutic Potential

Disease TypeMechanism of ActionReference
CancerInduces apoptosis in cancer cells
InflammationModulates cytokine production

Mechanism of Action

The mechanism by which ethyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate exerts its effects involves interaction with molecular targets, possibly enzymes or receptors. This interaction can modulate specific biochemical pathways, leading to the observed biological or therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following analogs share the pyrido-thiadiazine core but differ in substituents, leading to variations in physicochemical and pharmacological properties:

Compound Name Substituent at Position 4 Key Functional Group at Position 2 Biological/Physicochemical Impact Reference
Ethyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-thiadiazin-2-yl)acetate (Target Compound) 4-(Methylthio)phenyl Ethyl acetate Enhanced lipophilicity; potential prodrug
4-(4-Fluoro-3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide 4-Fluoro-3-methylphenyl None (unsubstituted) Reduced solubility; fluorine enhances metabolic stability
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate Triazole-thiadiazole hybrid Sodium carboxylate Improved water solubility; enzyme inhibition
Ethyl 2-[6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]-2-oxoacetate Pyrrolizine-fused system Ethyl oxoacetate Extended π-conjugation; antitumor activity

Key Observations :

  • Lipophilicity : The methylthio group in the target compound increases logP compared to the fluoro-methyl analog, favoring membrane permeability .
  • Solubility: Sodium carboxylate derivatives (e.g., ) exhibit superior aqueous solubility, making them suitable for intravenous formulations .
  • Metabolic Stability : Fluorine substitution () reduces oxidative metabolism, prolonging half-life .

Pharmacological and Biochemical Profiles

  • Enzyme Binding : Sodium derivatives () show high intermolecular interaction energy with enzymes (e.g., COX-2), attributed to thiadiazole-thioether motifs .
  • Antiproliferative Activity : Pyrrolizine-oxoacetate hybrids () inhibit tumor cell growth via intercalation or topoisomerase inhibition .
  • Prodrug Potential: The ethyl ester in the target compound may act as a prodrug, hydrolyzing in vivo to release the active carboxylic acid .

Crystallographic and Computational Insights

  • Crystal Packing : Pyrido-thiadiazines often exhibit planar cores with π-stacking interactions, as seen in related structures (e.g., ) .
  • Software Tools : SHELXL and WinGX are widely used for refining crystal structures, ensuring accuracy in bond-length/angle calculations for SAR studies.

Biological Activity

Ethyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. The compound is derived from pyrido[2,3-e][1,2,4]thiadiazine derivatives through various synthetic pathways that may include the introduction of the methylthio group and the esterification process.

Anticancer Activity

Several studies have highlighted the anticancer properties of compounds related to pyrido[2,3-e][1,2,4]thiadiazines. For instance:

  • Cell Line Studies : Research has shown that derivatives of pyrido[2,3-e][1,2,4]thiadiazine exhibit moderate to significant activity against various human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The anticancer activity is often attributed to their ability to induce apoptosis and inhibit cell proliferation .

The proposed mechanisms by which these compounds exert their biological effects include:

  • Inhibition of Angiogenesis : Some derivatives have been reported to inhibit angiogenesis by suppressing vascular permeability. This action is critical in the treatment of solid tumors .
  • Cytotoxicity : The presence of specific functional groups such as methylthio enhances cytotoxic effects on cancer cells by disrupting cellular processes .

Structure–Activity Relationship (SAR)

The structure–activity relationship of this compound indicates that modifications in the molecular structure can significantly affect its biological activity. For example:

Structural ModificationEffect on Activity
Addition of Methylthio GroupIncreases cytotoxicity against cancer cells
Variation in Aromatic SubstituentsAlters potency against specific cell lines

Study 1: Anticancer Efficacy

A study conducted on a series of pyrido[2,3-e][1,2,4]thiadiazine derivatives demonstrated that compounds with electron-withdrawing groups exhibited enhanced activity against HCT-116 and MCF-7 cell lines. The study concluded that this compound showed promising results in inhibiting tumor growth in vitro .

Study 2: Mechanism Exploration

Further investigations revealed that the compound could induce apoptosis in HeLa cells via the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins upon treatment with this compound .

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